
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4-difluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also has two dimethylamino groups attached to the pyrimidine ring and a difluorobenzamide group. The presence of fluorine atoms could potentially increase the compound’s stability and alter its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating dimethylamino groups and the electron-withdrawing difluorobenzamide group. These groups could potentially make the compound more reactive towards electrophiles .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,4-difluorobenzamide and its derivatives have been explored for their antibacterial and antifungal properties. A study conducted by Khan et al. (2015) demonstrated that pyrimidine derivatives, including those related to the chemical , showed significant activity against various Gram-positive and Gram-negative bacteria as well as pathogenic fungi (Khan et al., 2015).
Reductive Chemistry in Hypoxia-Selective Cytotoxins
Palmer et al. (1995) investigated a bioreductive drug structurally similar to this compound, examining its selective toxicity for hypoxic cells. This research is vital for understanding the compound's potential in targeting hypoxic tumor cells (Palmer et al., 1995).
Conformational Studies
Forbes et al. (2001) explored the conformational behavior of N-(pyrimidin-2-yl)pentafluorobenzamide, which shares structural similarities with the compound . Their study on the cis and trans rotamers and their solvent dependence provides insight into the chemical behavior of related compounds (Forbes et al., 2001).
Photophysical Properties and pH-Sensing Applications
The photophysical properties and potential pH-sensing applications of pyrimidine-phthalimide derivatives were studied by Yan et al. (2017). This research is crucial for understanding the optical and electronic properties of similar compounds, which could have implications in sensor technology and photodynamic therapy (Yan et al., 2017).
DNA Binding and Topoisomerase Inhibition
Spychała et al. (1994) conducted research on diaryltriazines nucleic acid binding agents, which include structural motifs similar to this compound. Their findings on DNA binding and topoisomerase inhibition are important for understanding the potential therapeutic applications of these compounds (Spychała et al., 1994).
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
Research on nitrogen mustard analogues for gene-directed enzyme prodrug therapy (GDEPT) by Friedlos et al. (1997) offers insights into the use of similar compounds in cancer therapy. Understanding the structural variations and cytotoxicity of these analogues could be crucial for developing effective cancer treatments (Friedlos et al., 1997).
Eigenschaften
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,4-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2N5O/c1-21(2)13-12(8-18-15(20-13)22(3)4)19-14(23)10-6-5-9(16)7-11(10)17/h5-8H,1-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXXTPYQRXYHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5-Bromo-2-methoxyphenyl)-5,7-dimethyl-9-(3-methylbutyl)-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)
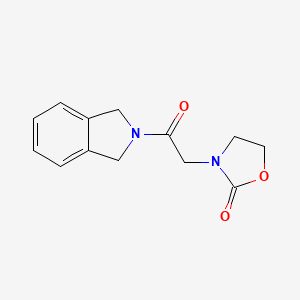

![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2759172.png)
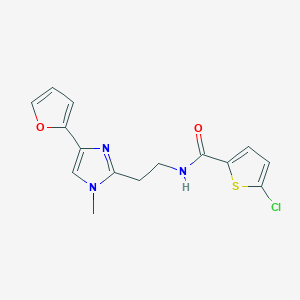
![N-(Cyclobutylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2759174.png)
![3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2759176.png)
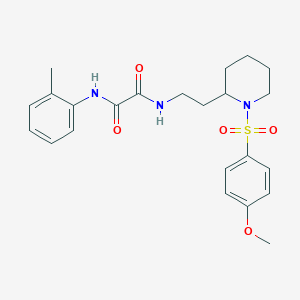
![1,2-Diazaspiro[2.5]oct-1-en-5-amine hydrochloride](/img/structure/B2759178.png)
![2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2759180.png)
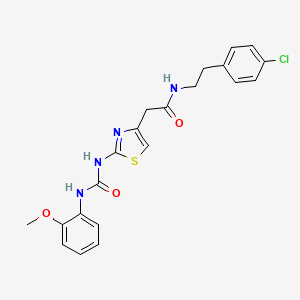
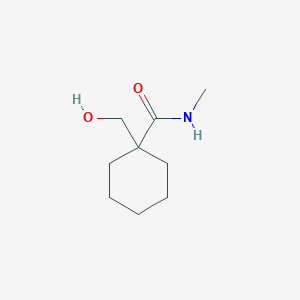
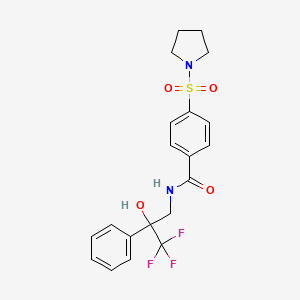
![2-(1H-Indol-3-YL)-2-oxo-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2759184.png)